Propanamide, 3,3'-iminobis[N-(7-methyl-1,8-naphthyridin-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 3,3’-iminobis[N-(7-methyl-1,8-naphthyridin-2-yl)-] is a complex organic compound with the molecular formula C24H25N7O2. This compound is known for its unique structure, which includes a naphthyridine core, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanamide, 3,3’-iminobis[N-(7-methyl-1,8-naphthyridin-2-yl)-] typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, 3,3’-iminobis[N-(7-methyl-1,8-naphthyridin-2-yl)-] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Propanamide, 3,3’-iminobis[N-(7-methyl-1,8-naphthyridin-2-yl)-] has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of propanamide, 3,3’-iminobis[N-(7-methyl-1,8-naphthyridin-2-yl)-] involves its interaction with molecular targets such as enzymes and receptors. The naphthyridine core can bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanamide, N-methyl-: This compound has a simpler structure and different reactivity compared to propanamide, 3,3’-iminobis[N-(7-methyl-1,8-naphthyridin-2-yl)-].
Propanamide, 3-phenyl-N-methyl-: This compound has a phenyl group instead of the naphthyridine core, leading to different chemical properties and applications.
Propanamide, 3-cyclopentyl-N-methyl-:
Uniqueness
Propanamide, 3,3’-iminobis[N-(7-methyl-1,8-naphthyridin-2-yl)-] is unique due to its naphthyridine core, which imparts specific chemical and biological properties not found in simpler propanamide derivatives .
Eigenschaften
CAS-Nummer |
329325-86-2 |
---|---|
Molekularformel |
C24H25N7O2 |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
N-(7-methyl-1,8-naphthyridin-2-yl)-3-[[3-[(7-methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]propanamide |
InChI |
InChI=1S/C24H25N7O2/c1-15-3-5-17-7-9-19(30-23(17)26-15)28-21(32)11-13-25-14-12-22(33)29-20-10-8-18-6-4-16(2)27-24(18)31-20/h3-10,25H,11-14H2,1-2H3,(H,26,28,30,32)(H,27,29,31,33) |
InChI-Schlüssel |
QZBZQIYEBGGLJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C=CC(=N2)NC(=O)CCNCCC(=O)NC3=NC4=C(C=CC(=N4)C)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.